molecular formula C12H24N2O2 B13903304 (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate

Katalognummer: B13903304
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: RHNFTJZIJSQCAZ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

(S)-tert-Butyl (6,6-dimethylpiperidin-3-yl)carbamate can be compared with other piperidine derivatives, such as 4-chloro-N-(3S)-6,6-dimethylpiperidin-3-yl-5-(trifluoromethyl)pyrimidin-2-amine . While both compounds share a similar piperidine core, their unique substituents and functional groups confer different chemical and biological properties. This uniqueness makes this compound a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

tert-butyl N-[(3S)-6,6-dimethylpiperidin-3-yl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1

InChI-Schlüssel

RHNFTJZIJSQCAZ-VIFPVBQESA-N

Isomerische SMILES

CC1(CC[C@@H](CN1)NC(=O)OC(C)(C)C)C

Kanonische SMILES

CC1(CCC(CN1)NC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.